4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide
Description
4-Chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2 and a 4-chlorobenzamide moiety at position 3. The 3,4-dimethoxy group on the benzoyl moiety enhances electron-donating properties, while the chloro substituent on the benzamide may influence lipophilicity and binding affinity .
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-29-19-12-9-15(13-20(19)30-2)22(27)23-21(17-5-3-4-6-18(17)31-23)26-24(28)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDAKPVXRKHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzamide derivatives, a class to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries. They have shown effectiveness in treating various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity, among others.
Mode of Action
Benzamides generally interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can result in changes at the molecular and cellular levels, leading to the observed therapeutic effects.
Biochemical Pathways
Benzamides have been known to affect various biochemical pathways depending on their specific targets. For instance, they can inhibit enzymes involved in the synthesis of certain biochemicals, or they can modulate the activity of receptors involved in signal transduction pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.
Biological Activity
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound that has garnered attention due to its potential pharmacological applications. Its unique molecular structure includes a benzamide core, a chloro substituent, and a dimethoxybenzoyl moiety attached to a benzofuran ring. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C_{25}H_{20}ClN_{2}O_{5}
- Molecular Weight : 449.89 g/mol
- IUPAC Name : 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide
The biological activity of 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro group enhances its reactivity, potentially leading to increased binding affinity with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways related to various diseases.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial properties.
Anticancer Activity
Studies have demonstrated that 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide shows promising results in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines by activating caspase pathways.
- Case Study 2 : A study on breast cancer cells showed that treatment with this compound resulted in a decrease in cell viability and an increase in reactive oxygen species (ROS) production, suggesting oxidative stress as a mechanism for its anticancer effect.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 3 : In vitro tests against bacterial strains indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.
- Case Study 4 : Fungal susceptibility assays revealed that the compound inhibited the growth of certain pathogenic fungi, suggesting potential applications in treating fungal infections.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide contributes to its biological activity. Comparative studies with similar compounds indicate that:
- The presence of chloro and dimethoxy groups enhances pharmacological profiles compared to non-substituted analogs.
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide | Contains chloro and dimethoxy substitutions | Enhanced reactivity and selectivity |
| N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | Lacks chlorine substitution | Reduced biological activity |
Comparison with Similar Compounds
Key Observations :
- Piperidine derivatives () lack aromaticity but provide conformational flexibility for interactions with biological targets.
- Substituent Effects: Methoxy groups (e.g., 3,4-dimethoxy vs. 4-methoxy) enhance electron density and solubility.
Physicochemical Properties
- Lipophilicity : The target compound’s 3,4-dimethoxy group increases hydrophilicity compared to its 4-methoxy analogue (). The chloro substituent enhances lipophilicity, balancing solubility.
- Hydrogen Bonding : Piperidine derivatives () exhibit O-H⋯N and C-H⋯O interactions in crystal structures, while benzofuran-based compounds rely on π-stacking due to planar aromatic systems.
Crystallographic and Conformational Analysis
Crystal Structure Insights:
- Target Compound: Limited crystallographic data are available, but analogues like 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate () crystallize in a monoclinic system (space group P2₁/n) with unit cell parameters: a = 14.9115 Å, b = 6.6899 Å, c = 15.6215 Å, β = 102.956° Hydrogen-bonded chains along [010] via O-H⋯N and C-H⋯O interactions stabilize the lattice .
- Benzofuran Analogues : The 3-methyl-substituted derivative () likely adopts a similar planar conformation, with the methyl group influencing crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
